Glucocorticoid receptor agonist
Overview
Description
Glucocorticoid receptor agonists are compounds that bind to and activate the glucocorticoid receptor, a type of nuclear receptor found in almost every cell in the body. These compounds mimic the effects of glucocorticoids, which are steroid hormones involved in the regulation of various physiological processes, including metabolism, immune response, and stress response . Glucocorticoid receptor agonists are widely used in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes include the use of starting materials such as cholesterol or other steroid precursors, which undergo a series of chemical reactions, including oxidation, reduction, and substitution . Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of glucocorticoid receptor agonists involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of advanced technologies such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonists undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or keto groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH levels .
Major Products
The major products formed from these reactions are typically steroid derivatives with enhanced glucocorticoid receptor binding affinity and activity. These products are then purified and formulated into pharmaceutical preparations for therapeutic use .
Scientific Research Applications
Glucocorticoid receptor agonists have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study steroid chemistry and receptor-ligand interactions.
Biology: Employed in research on cellular signaling pathways and gene expression regulation.
Medicine: Used in the development of new therapies for inflammatory and autoimmune diseases, as well as cancer.
Industry: Applied in the production of pharmaceuticals and as tools in drug discovery and development.
Mechanism of Action
Glucocorticoid receptor agonists exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glucocorticoid receptor agonists include other steroid hormones such as mineralocorticoids, androgens, estrogens, and progestogens . These compounds also bind to nuclear receptors and regulate gene expression but have different physiological effects and therapeutic applications.
Uniqueness
What sets glucocorticoid receptor agonists apart is their potent anti-inflammatory and immunosuppressive properties, which make them highly effective in the treatment of a wide range of inflammatory and autoimmune conditions . Additionally, their ability to modulate multiple signaling pathways and gene networks provides a broad therapeutic window and versatility in clinical use .
Biological Activity
Glucocorticoid receptor (GR) agonists are compounds that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily, and modulate gene expression related to various physiological processes. These agonists play a crucial role in the treatment of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive effects. This article explores the biological activity of glucocorticoid receptor agonists, focusing on their mechanisms of action, therapeutic applications, and recent advancements in selective agonist development.
Glucocorticoids exert their effects primarily through the GR, which regulates gene expression via several mechanisms:
- Transactivation : GR binds to glucocorticoid response elements (GREs) in target gene promoters, leading to increased transcription of anti-inflammatory proteins. This process can take several hours to manifest its effects.
- Transrepression : GR can inhibit the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1, thereby reducing inflammation.
- Non-genomic actions : Some studies indicate that GR can also mediate rapid cellular responses independent of gene transcription, involving signaling pathways like PI3K and MAPK .
The balance between transactivation and transrepression is critical for achieving therapeutic efficacy while minimizing side effects. For instance, selective GR agonists aim to enhance transrepression while reducing unwanted transactivation effects .
Therapeutic Applications
Glucocorticoid receptor agonists are widely used in clinical settings for various conditions:
- Inflammatory Diseases : They are effective in treating conditions like rheumatoid arthritis, asthma, and inflammatory bowel disease due to their ability to suppress immune responses.
- Autoimmune Disorders : Glucocorticoids play a significant role in managing systemic lupus erythematosus and giant cell arteritis by modulating leukocyte function and cytokine production .
- COVID-19 Treatment : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening hyperinflammatory responses .
Recent Advances in Selective Agonist Development
Recent research has focused on developing selective dimerizing glucocorticoid receptor agonists (SEDIGRAMs) that preferentially promote GR dimerization over standard glucocorticoids like dexamethasone. These compounds may offer enhanced therapeutic benefits with reduced side effects:
- Cortivazol and AZD2906 : These selective agonists have demonstrated superior efficacy in preclinical models of acute inflammation compared to traditional glucocorticoids .
- Dissociated Glucocorticoids : Compounds like RU24782 show promise as they activate GR with lower transactivation potential, potentially leading to fewer metabolic side effects while maintaining anti-inflammatory efficacy .
Case Study 1: Cortivazol vs. Dexamethasone
In a comparative study involving systemic TNF-induced inflammatory insults in vivo, Cortivazol provided stronger protection than dexamethasone. This was attributed to its enhanced ability to promote GR dimerization and subsequent GRE-driven gene transcription .
Case Study 2: Selective GR Modulators
A study examining various synthetic glucocorticoids found that while most exhibited similar potencies at human GR (hGR), differences were noted in their efficacy at zebrafish GR (zfGR). This highlights the importance of species-specific responses when developing new GR-targeted therapies .
Summary of Biological Activity
Mechanism | Description | Clinical Relevance |
---|---|---|
Transactivation | Increases expression of anti-inflammatory genes via GRE binding | Reduces inflammation |
Transrepression | Inhibits pro-inflammatory gene expression | Prevents excessive immune responses |
Non-genomic actions | Rapid signaling through kinases without altering gene expression | Immediate cellular responses |
Properties
IUPAC Name |
4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAWXPBHXKZGA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677390 | |
Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245526-82-2 | |
Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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